molecular formula C8H6N2O2 B122976 Methyl 4-cyanopyridine-2-carboxylate CAS No. 142729-98-4

Methyl 4-cyanopyridine-2-carboxylate

Cat. No. B122976
M. Wt: 162.15 g/mol
InChI Key: FNYBXMRPDDEITK-UHFFFAOYSA-N
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Description

“Methyl 4-cyanopyridine-2-carboxylate” is a chemical compound that belongs to the pyridine family. It has a CAS Number of 142729-98-4 and a molecular weight of 162.15 .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-cyanopyridine-2-carboxylate” were not found in the search results, it’s worth noting that pyridine derivatives can be synthesized through various methods. For instance, one study discusses the synthesis of methyl-2-aminopyridine-4-carboxylate derivatives . Another research presents the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “Methyl 4-cyanopyridine-2-carboxylate” is represented by the InChI Code: 1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-cyanopyridine-2-carboxylate” were not found in the search results, one study discusses the catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

“Methyl 4-cyanopyridine-2-carboxylate” has a melting point of 154-156°C .

Scientific Research Applications

Synthetic Strategies and Pharmacology of Cyanopyridines

Synthetic Strategies : Heterocyclic compounds, including cyanopyridines, play a critical role in pharmaceuticals, with many drugs being heterocyclic in nature. The 2-oxo-3-cyanopyridine scaffold, in particular, shows significant biological activities, such as anticancer, antibacterial, antifungal, and antiviral properties. This scaffold's high reactivity makes it an essential intermediate in various organic synthesis processes. Recent advancements in the synthesis of 2-oxo-3-cyanopyridine derivatives have highlighted its potential in medicinal chemistry, prompting further research into this compound for future pharmacological applications (Ghosh et al., 2015).

Biopolymer Modification with Xylan Derivatives

Application Potential in Biopolymers : The modification of xylan, a natural polymer, through chemical processes results in new biopolymer ethers and esters. These derivatives exhibit unique properties based on their functional groups and substitution patterns. Specifically, the chemical modification process aims at enhancing the biopolymer's properties for potential industrial applications, including drug delivery systems. This approach underscores the importance of xylan derivatives, including those modified with cyanopyridine structures, in developing novel materials with specific, desirable properties (Petzold-Welcke et al., 2014).

Protein Arginine Methyltransferase Inhibitors

Pharmacological Significance : The study of small molecule inhibitors targeting protein arginine methyltransferases (PRMTs) reflects the therapeutic potential of cyanopyridine derivatives in cancer treatment. The design and discovery of potent PRMT inhibitors underscore the importance of cyanopyridine structures in developing new cancer therapies. These inhibitors demonstrate a broad spectrum of pharmacological activities, providing a foundation for future drug development strategies aimed at targeting PRMTs for cancer therapy (Hu et al., 2016).

Heterocycles and Dyes Synthesis

Chemical Diversity and Applications : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases the versatility of cyanopyridine derivatives in synthesizing a wide range of heterocyclic compounds and dyes. The unique reactivity of these compounds allows for mild reaction conditions, facilitating the creation of diverse heterocyclic structures and cynomethylene dyes. This area of research highlights the potential of cyanopyridine derivatives in expanding the chemical toolkit available for the synthesis of complex molecules with various applications (Gomaa & Ali, 2020).

Safety And Hazards

“Methyl 4-cyanopyridine-2-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYBXMRPDDEITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyanopyridine-2-carboxylate

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